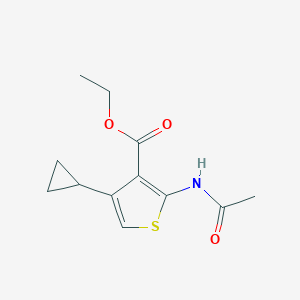
Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Acetylation and Esterification: The acetylamino group is introduced through acetylation reactions, typically using acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives with different functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry: It may be explored for its potential as an anti-inflammatory or analgesic agent due to the presence of the acetylamino group.
Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.
Mécanisme D'action
The mechanism of action of Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate involves its interaction with specific molecular targets. The acetylamino group may interact with enzymes or receptors, leading to modulation of their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: This compound is similar in structure but contains a phenoxy group instead of a thiophene ring.
Clofibric Acid: A fibrate derivative used as a lipid-lowering agent, similar in its ester and acetylamino functionalities.
Uniqueness
Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate is unique due to the presence of the cyclopropyl group and the thiophene ring, which confer distinct electronic and steric properties. These features may enhance its interactions with biological targets and its stability under various conditions.
Propriétés
Formule moléculaire |
C12H15NO3S |
|---|---|
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
ethyl 2-acetamido-4-cyclopropylthiophene-3-carboxylate |
InChI |
InChI=1S/C12H15NO3S/c1-3-16-12(15)10-9(8-4-5-8)6-17-11(10)13-7(2)14/h6,8H,3-5H2,1-2H3,(H,13,14) |
Clé InChI |
WPFXUWHHLFCUCC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2CC2)NC(=O)C |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2CC2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[{2-Chloro-5-nitrophenyl}(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B326405.png)
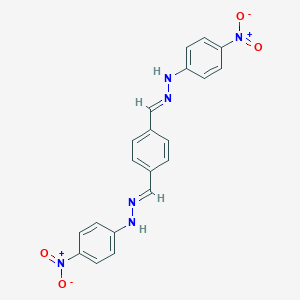
![3-chloro-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B326408.png)
![4-[Bis(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-2-methoxyphenyl acetate](/img/structure/B326409.png)
![N'-[1-(4-aminophenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B326415.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]acetamide](/img/structure/B326418.png)
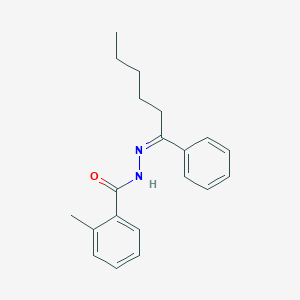

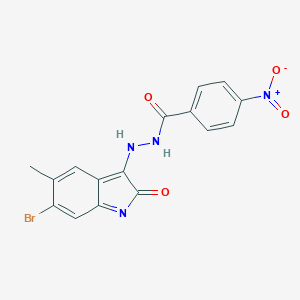
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-{3-nitrobenzoyl}oxime](/img/structure/B326425.png)
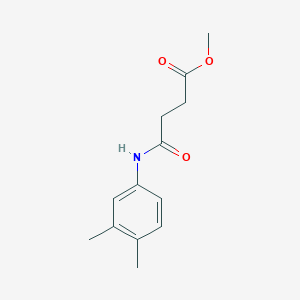
![N-(2,4-dimethylphenyl)-4-[2-(2-furylmethylene)hydrazino]-4-oxobutanamide](/img/structure/B326429.png)
![2-[[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]isoindole-1,3-dione](/img/structure/B326431.png)

